7-Nitrobenzo[d]isoxazol-3-amine
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Overview
Description
7-Nitrobenzo[d]isoxazol-3-amine is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 7-Nitrobenzo[d]isoxazol-3-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide, forming the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods often employ these catalytic processes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-Nitrobenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of nitro derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro group to an amine group.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
7-Nitrobenzo[d]isoxazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Nitrobenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-Nitrobenzo[d]isoxazol-3-amine can be compared with other isoxazole derivatives, such as:
4-Nitrobenzo[d]isoxazol-3-amine: Similar in structure but with different substitution patterns, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H5N3O3 |
---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
7-nitro-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C7H5N3O3/c8-7-4-2-1-3-5(10(11)12)6(4)13-9-7/h1-3H,(H2,8,9) |
InChI Key |
ZFSXQRQIZMCSNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])ON=C2N |
Origin of Product |
United States |
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